

Independent Validation of GPI-1046 Research: A Comparative Guide

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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800471

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This guide provides an objective comparison of the published research findings on GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12), with a focus on its putative neurotrophic and neuroregenerative properties. The initial enthusiasm for GPI-1046, fueled by promising results in rodent models of neurodegeneration, has been met with conflicting evidence from subsequent independent studies, particularly in primate models. This guide aims to present a balanced overview of the data to inform future research and development efforts in the field of neurotrophic compounds.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pivotal studies on GPI-1046 and its comparators.

Table 1: In Vitro Neurite Outgrowth Studies

Compound	Assay System	Concentration for Effect	Outcome	Reference
GPI-1046	Chick Dorsal Root Ganglia (DRG)	1 pM (significant enhancement)	Potently augmented neurite outgrowth, comparable to maximal NGF effects. ^[1]	Steiner et al., 1997
GPI-1046	Chick Dorsal Root Ganglia (DRG)	Not specified	Marginally increased neurite outgrowth.	Harper et al., 1999
Nerve Growth Factor (NGF)	Chick Dorsal Root Ganglia (DRG)	Not specified	Robust neurite outgrowth.	Harper et al., 1999

Table 2: Rodent Models of Parkinson's Disease

Model	Compound & Dose	Treatment Paradigm	Key Findings	Reference
MPTP-induced neurotoxicity (mice)	GPI-1046 (4-20 mg/kg, s.c.)	Concurrent with MPTP	Dose-dependently spared striatal dopamine neurons; at 20 mg/kg, 4-5 fold increase in TH-positive fibers.[2]	Steiner et al., 1997
MPTP-induced neurotoxicity (mice)	GPI-1046 (4-20 mg/kg, s.c.)	Post-lesion (delayed)	Enhanced striatal innervation density by 2-3 fold compared to vehicle.[1][2]	Steiner et al., 1997
6-OHDA-induced lesion (rats)	GPI-1046 (10 mg/kg, s.c.)	Post-lesion (1 hr, 1 wk, 1 mo)	Pronounced increase in striatal TH-positive fiber density.[1][2]	Steiner et al., 1997
6-OHDA-induced lesion (rats)	GPI-1046 (10 mg/kg/day)	Post-lesion (immediate)	Reduced duration of amphetamine-induced circling. No change in maximal rotations or TH fiber density.	Harper et al., 1999
6-OHDA-induced lesion (rats)	GPI-1046 (10 mg/kg/day)	Post-lesion (delayed 1 mo)	No effect on circling behavior or TH fiber density.	Harper et al., 1999

Table 3: Primate Models of Parkinson's Disease

Model	Compound & Dose	Treatment Paradigm	Key Findings	Reference
MPTP-induced neurotoxicity (Rhesus monkeys)	GPI-1046 (0.3-10 mg/kg, p.o.)	Pre- and post-lesion	No neuroprotective effects on TH-immunoreactive neurons, TH-mRNA, or striatal optical density. No improvement in behavioral deficits.[3]	Emborg et al., 2001
MPTP-induced neurotoxicity (monkeys)	GPI-1046 (dose not specified)	Post-lesion	No regenerative effects on dopamine transporter (DAT) density as measured by SPECT imaging. No clinical recovery.[4][5]	Kordower et al., 2002

Table 4: Other Neurological Models

Model	Compound & Dose	Key Findings	Reference
Rat Sciatic Nerve Crush	GPI-1046 (10 mg/kg, s.c.)	Enhanced maximal regeneration distance of motor and sensory axons. No increase in axon numbers.	Harper et al., 1999
Rat Medial Forebrain Bundle Axotomy	GPI-1046 (12.5 or 25 mg/kg)	Ineffective in preventing neuronal death.	Winter et al., 2000
Rat Medial Forebrain Bundle Axotomy	FK506 (2 mg/kg, s.c.)	Significantly reduced neuronal death (46% survival vs. 25% in controls at 25 days). [6]	Winter et al., 2000
HIV (Tat)-induced neurotoxicity (in vitro)	GPI-1046	Potent neuroprotective effects.	None

Experimental Protocols

MPTP-Induced Neurodegeneration in Mice (Steiner et al., 1997)

- Animal Model: Male C57BL/6 mice.
- Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administered intraperitoneally.
- GPI-1046 Administration:
 - Concurrent Paradigm: GPI-1046 (4, 10, or 20 mg/kg, s.c.) administered 30 minutes before each MPTP injection and then daily for 7 days.
 - Post-Lesion Paradigm: GPI-1046 administered starting 8 days after the final MPTP injection.

- Outcome Measures: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify the density of dopaminergic fibers in the striatum.

MPTP-Induced Neurodegeneration in Rhesus Monkeys (Emborg et al., 2001)

- Animal Model: Twenty-five rhesus monkeys.
- GPI-1046 Administration: Oral administration of vehicle or GPI-1046 (0.3, 1.0, 3.0, or 10.0 mg/kg) daily.
- Neurotoxin Administration: Two weeks after initiating GPI-1046 treatment, a unilateral intracarotid injection of MPTP-HCl (3 mg) was performed.
- Treatment Duration: Daily drug administration continued for 6 weeks post-lesion.
- Outcome Measures:
 - Behavioral: Hand reach task, general activity, clinical rating scale.
 - Histological: Tyrosine hydroxylase (TH)-immunoreactive nigral neurons, TH-mRNA, and TH-immunoreactive striatal optical density.

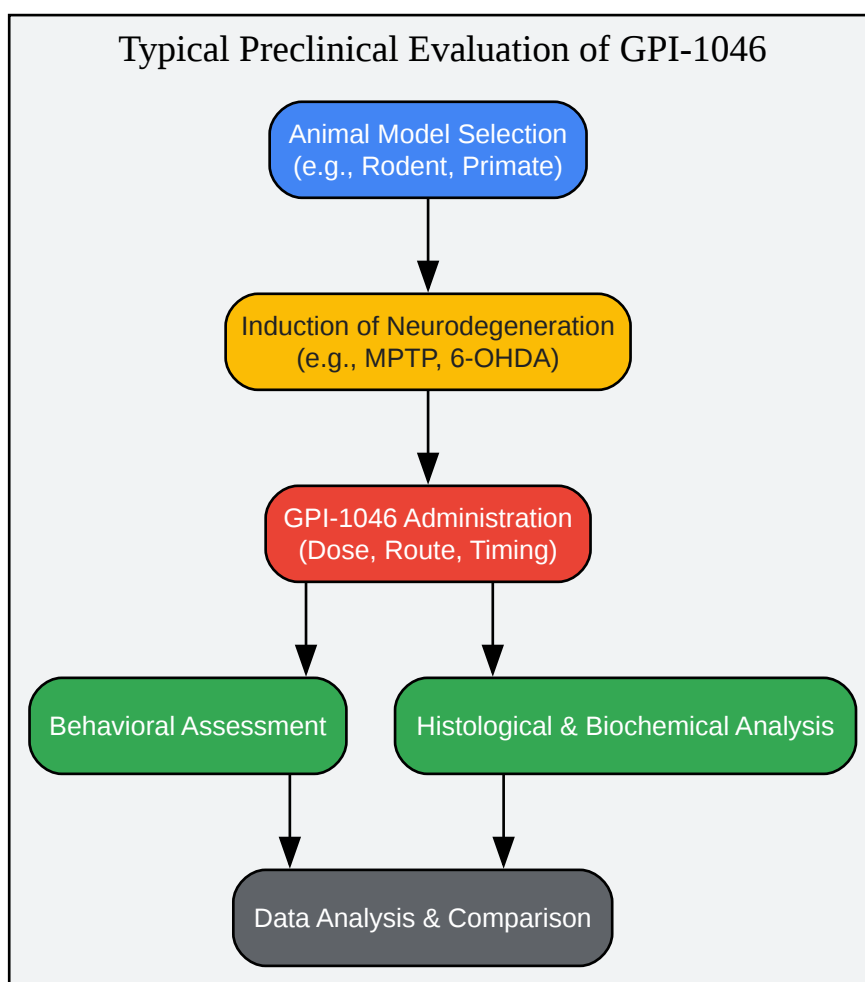
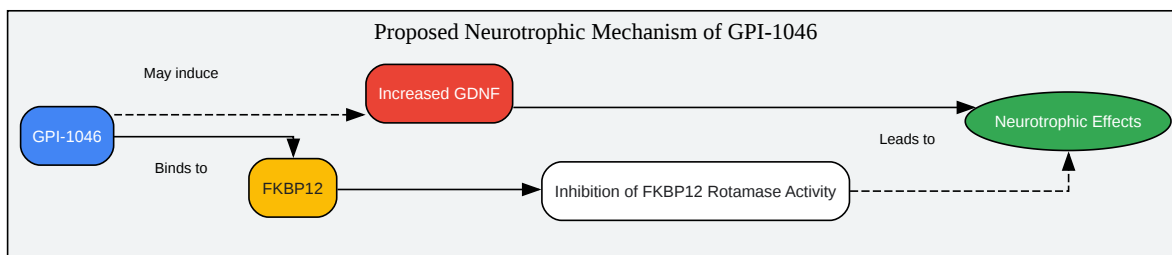
6-Hydroxydopamine (6-OHDA)-Induced Lesion in Rats (Steiner et al., 1997)

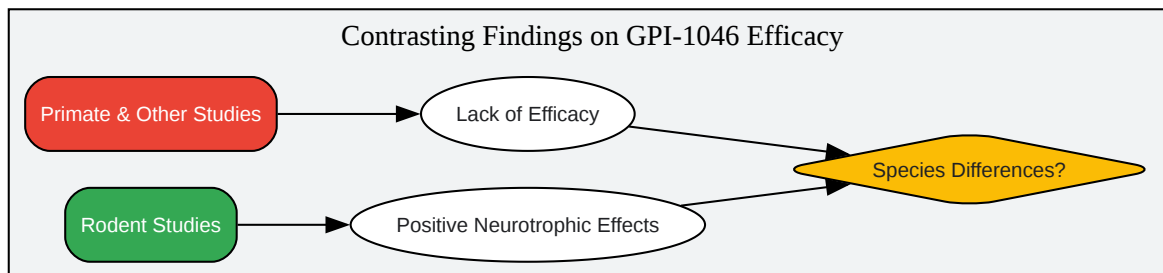
- Animal Model: Male Sprague-Dawley rats.
- Surgical Procedure: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra.
- GPI-1046 Administration: GPI-1046 (10 mg/kg, s.c.) was administered for 5 days, starting at 1 hour, 1 week, or 1 month post-lesion.
- Outcome Measures:
 - Behavioral: Amphetamine-induced rotational behavior.

- Biochemical: HPLC measurement of striatal dopamine and its metabolites.
- Histological: Immunohistochemistry for TH in the striatum.

Visualizations

Signaling Pathways and Experimental Workflow





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